3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a unique bicyclic structure with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a pyrazole derivative is formed through the reaction of hydrazine with a 1,3-diketone under mild conditions . The fluorine atom is introduced via nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: Known for its inhibitory effects on D-amino acid oxidase.
1-methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
3-fluoro-8-(1-methyl-1H-pyrazole-3-carbonyl)-8-azabicyclo[3.2.1]octane stands out due to its unique bicyclic structure and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-5-4-11(14-15)12(17)16-9-2-3-10(16)7-8(13)6-9/h4-5,8-10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZSIBTNRDLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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